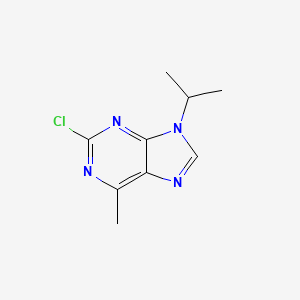![molecular formula C9H18O5S B6167470 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate CAS No. 872492-22-3](/img/no-structure.png)
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate is an organic compound with the molecular formula C11H22O6S It is a derivative of ethylene glycol and contains both ether and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate typically involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethanol with thioglycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-[2-(2-methoxyethoxy)ethoxy]ethanol.
Substitution: Various substituted ethers or thioethers.
Applications De Recherche Scientifique
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its solubility and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ether and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-methoxyethoxy)ethoxy]ethyl acetate: Similar structure but lacks the sulfanyl group.
2-[2-(2-methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the ester and sulfanyl groups.
2-[2-(2-methoxyethoxy)ethoxy]ethyl acrylate: Contains an acrylate group instead of the sulfanyl group.
Uniqueness
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate is unique due to the presence of both ether and ester functional groups, as well as the sulfanyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate involves the reaction of 2-chloroethyl sulfanylacetate with 2-(2-methoxyethoxy)ethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroethyl sulfanylacetate", "2-(2-methoxyethoxy)ethanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-chloroethyl sulfanylacetate to a reaction flask", "Add 2-(2-methoxyethoxy)ethanol to the reaction flask", "Add base to the reaction flask and stir the mixture", "Heat the reaction mixture to a suitable temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using techniques such as column chromatography or recrystallization" ] } | |
Numéro CAS |
872492-22-3 |
Formule moléculaire |
C9H18O5S |
Poids moléculaire |
238.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



